molecular formula C14H10O2 B1381010 Benzil-D10 CAS No. 77092-81-0

Benzil-D10

Cat. No.: B1381010
CAS No.: 77092-81-0
M. Wt: 220.29 g/mol
InChI Key: WURBFLDFSFBTLW-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzil-D10, also known as 1,2-diphenylethane-1,2-dione, is a deuterated form of benzil. It is an organic compound with the molecular formula C14H10O2. This compound is characterized by the presence of two adjacent carbonyl groups flanked by two phenyl rings. This compound is commonly used in various scientific research applications due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzil-D10 can be synthesized through the oxidation of benzoin. One common method involves the use of concentrated nitric acid as the oxidizing agent. The reaction is carried out by heating benzoin with nitric acid in a round-bottomed flask until the evolution of nitrogen oxides ceases. The reaction mixture is then poured into cold water to precipitate the yellow solid benzil, which is subsequently filtered and recrystallized from ethanol .

Industrial Production Methods

Industrial production of this compound typically involves the same oxidation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alternative oxidizing agents such as iodine in the presence of water, which provides a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

Benzil-D10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hydroxide in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various electrophiles in the presence of catalysts.

Major Products Formed

    Benzilic acid: Formed from the oxidation of this compound.

    Benzoin: Formed from the reduction of this compound.

Scientific Research Applications

Benzil-D10 is widely used in scientific research due to its stability and unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of benzil-D10 involves its ability to undergo photochemical reactions. When exposed to ultraviolet radiation, this compound decomposes to form free-radical species, which can initiate polymerization reactions. This property makes it an effective photoinitiator in polymer chemistry . Additionally, the compound’s ability to participate in oxidation and reduction reactions allows it to be used in various synthetic pathways.

Comparison with Similar Compounds

Benzil-D10 is similar to other diketones such as benzil, diacetyl, and glyoxal. its deuterated nature provides enhanced stability and unique isotopic labeling, making it valuable in research applications. Compared to benzil, this compound offers improved performance in photoinitiation and reduced side reactions due to the presence of deuterium atoms .

List of Similar Compounds

    Benzil: 1,2-diphenylethane-1,2-dione.

    Diacetyl: 2,3-butanedione.

    Glyoxal: Ethanedial.

This compound stands out due to its unique isotopic composition and enhanced stability, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURBFLDFSFBTLW-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzil-D10
Reactant of Route 2
Reactant of Route 2
Benzil-D10
Reactant of Route 3
Reactant of Route 3
Benzil-D10
Reactant of Route 4
Reactant of Route 4
Benzil-D10
Reactant of Route 5
Reactant of Route 5
Benzil-D10
Reactant of Route 6
Reactant of Route 6
Benzil-D10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.